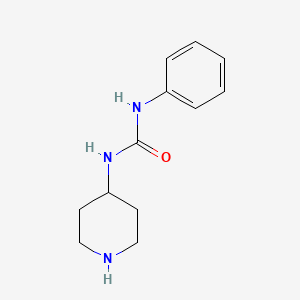

1-Phenyl-3-piperidin-4-ylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Phenyl-3-piperidin-4-ylurea” is an organic compound with the molecular formula C12H17N3O . It is a derivative of urea and belongs to the family of piperidine compounds.

Synthesis Analysis

Piperidones, which include “1-Phenyl-3-piperidin-4-ylurea”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of “1-Phenyl-3-piperidin-4-ylurea” can be achieved from 4-Aminopyridine and Phenyl isocyanate .

Molecular Structure Analysis

The molecular structure of “1-Phenyl-3-piperidin-4-ylurea” consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 219.283 Da .

Chemical Reactions Analysis

The chemical reactions involving “1-Phenyl-3-piperidin-4-ylurea” are not explicitly mentioned in the search results. However, piperidones, including “1-Phenyl-3-piperidin-4-ylurea”, have been bio-assayed for their varied activity .

Physical And Chemical Properties Analysis

“1-Phenyl-3-piperidin-4-ylurea” is a white or off-white crystalline powder. Its solubility in water is low.

Applications De Recherche Scientifique

Role in Drug Designing

Piperidines, including “1-Phenyl-3-piperidin-4-ylurea”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Piperidine Derivatives

“1-Phenyl-3-piperidin-4-ylurea” can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidine-containing compounds, such as “1-Phenyl-3-piperidin-4-ylurea”, have been studied for their biological and pharmacological activity . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Antiproliferative Activity

A new series of “1-Phenyl-3-piperidin-4-ylurea” derivatives have been synthesized and biologically evaluated as antiproliferative agents against nine different cancer cell lines . This highlights the significance of adding a hydrogen bond moiety on the titled scaffold .

Role in Organic Chemistry

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-Phenyl-3-piperidin-4-ylurea”, is an important task of modern organic chemistry .

Commercial Availability

Orientations Futures

Propriétés

IUPAC Name |

1-phenyl-3-piperidin-4-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBLRKMDOMTQQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362945 |

Source

|

| Record name | 1-phenyl-3-piperidin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-piperidin-4-ylurea | |

CAS RN |

61220-48-2 |

Source

|

| Record name | 1-phenyl-3-piperidin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)

![6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1270011.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1270015.png)

![3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1270030.png)